molecular formula C12H13NO3S B6143620 ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate CAS No. 1000931-24-7

ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B6143620
CAS No.: 1000931-24-7
M. Wt: 251.30 g/mol
InChI Key: YVAOXNGDKKUVLV-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.31 g/mol. This compound is part of the thieno[2,3-b]pyridine family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives have been investigated for their activity against various biological targets.

Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. They have been studied for their antiviral, antibacterial, and anticancer properties.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

  • Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Uniqueness: Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate stands out due to its unique thieno[2,3-b]pyridine core and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3,4-dimethyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-4-16-12(15)10-7(3)9-6(2)5-8(14)13-11(9)17-10/h5H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAOXNGDKKUVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)NC(=O)C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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